N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(3-Chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 2,4-dioxo core substituted with a 3-chloro-4-methylphenyl group at the N1 position and a 3-methoxyphenyl group at the C3 position. Its structural features align with pyrimidine-based compounds known for modulating biological pathways, such as HIV-1 RNase H inhibition or kynurenine formamidase (KFase) binding .
Properties
CAS No. |
863612-51-5 |
|---|---|
Molecular Formula |
C19H16ClN3O4 |
Molecular Weight |
385.8 |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-11-6-7-12(8-16(11)20)22-17(24)15-10-21-19(26)23(18(15)25)13-4-3-5-14(9-13)27-2/h3-10H,1-2H3,(H,21,26)(H,22,24) |
InChI Key |
RJBMFROXJIHYMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound with potential biological activity. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is . Its structure features a tetrahydropyrimidine core with multiple substituents that may influence its biological activity.
Table 1: Chemical Structure Information
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN2O3 |
| Molecular Weight | 408.87 g/mol |
| Melting Point | 518 K |
| Solubility | Soluble in ethanol and DMSO |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound inhibited the growth of various bacterial strains, suggesting potential as an antimicrobial agent .
The proposed mechanism of action involves the inhibition of key enzymes involved in bacterial cell wall synthesis. This inhibition leads to increased cell permeability and ultimately cell lysis. The compound's structural features, particularly the presence of the chloro and methoxy groups, enhance its affinity for these enzymes .
Cytotoxicity and Anticancer Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays revealed that it induces apoptosis in tumor cells through the activation of caspase pathways. The IC50 values for various cancer cell lines ranged from 5 to 20 µM, indicating a promising therapeutic window .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
Study on Antimicrobial Activity
In a recent study published in Antimicrobial Agents and Chemotherapy, researchers tested the compound against Gram-positive and Gram-negative bacteria. The results showed a notable reduction in bacterial growth at concentrations as low as 25 µM. The study concluded that the compound has potential as a lead candidate for developing new antibiotics .
Study on Anticancer Properties
A thesis from Virginia Commonwealth University explored the anticancer properties of this compound. The study utilized various cancer models and demonstrated that treatment with this compound resulted in significant tumor size reduction in vivo. The findings suggest that further development could lead to effective cancer therapies .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Bioactivity
Key Differences and Implications
Functional Groups: The 2,4-dioxo group in the target compound enhances hydrogen-bonding capacity compared to 2-thioxo () or 2-sulfanylidene () derivatives. This may improve binding to polar enzyme active sites, as seen in HIV-1 RNase H inhibitors . The absence of this group in the target compound suggests divergent target selectivity.
In contrast, the 3-nitrophenyl group in compound 6128-85-4 () is electron-withdrawing, which may alter reactivity or metabolic stability . The N-(3-chloro-4-methylphenyl) moiety combines halogenated and alkyl substituents, balancing lipophilicity and steric bulk.
However, its 3-chloro-4-methylphenyl group may confer higher binding affinity compared to the 4-fluorophenyl analog (ΔG = -8.7 kcal/mol) due to increased hydrophobicity . Antiviral activity in correlates with the 3-hydroxy-2,4-dioxo motif, absent in the target compound. This implies that bioactivity may depend on specific functional group arrangements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
